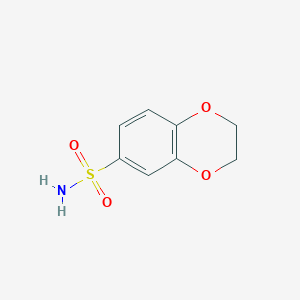

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide

Vue d'ensemble

Description

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has been the subject of various studies due to its potential therapeutic applications. The compound features a 1,4-benzodioxin ring, which is a heterocyclic system consisting of a fused benzene and dioxin ring. The sulfonamide group attached to this system is a common motif in many drug molecules, known for its ability to act as a bioisostere, potentially inhibiting various enzymes such as carbonic anhydrases .

Synthesis Analysis

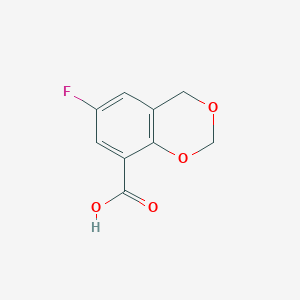

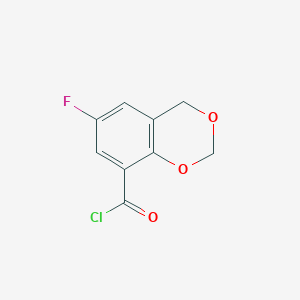

The synthesis of derivatives of this compound has been reported in several studies. One approach involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with different sulfonyl chlorides to afford the corresponding sulfonamides . The use of basic conditions, such as aqueous Na2CO3 or lithium hydride in DMF, is common to facilitate the reaction . These methods have been employed to generate compounds with potential antibacterial and anti-inflammatory properties .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, and X-ray crystallography . Density functional theory (DFT) calculations have been used to predict vibrational frequencies, NMR chemical shifts, and optimized geometric parameters, which show good agreement with experimental data . The molecular electrostatic potential, natural bond orbital analysis, and frontier molecular orbital analysis have also been conducted to understand the electronic properties of these molecules .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been explored in the context of their potential as enzyme inhibitors. For instance, some derivatives have been evaluated for their inhibitory activity against human carbonic anhydrase isoforms, with the nature of substituents on the dihydro-thiazole ring influencing their activity and selectivity profiles . Additionally, the sulfonamide group has been implicated in conformational dynamics, with studies indicating hindered rotation about the sulfonamide S-N bond, which could affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzodioxin ring and the sulfonamide group. The introduction of various substituents can modulate these properties, potentially improving the pharmacokinetic profile of these compounds . The hemolytic activity of these compounds has also been assessed to predict their potential cytotoxicity .

Applications De Recherche Scientifique

Synthèse énantiosélective

2,3-Dihydro-1,4-benzodioxine: les dérivés sont essentiels dans la synthèse énantiosélective de composés biologiquement actifs. Ils sont utilisés pour créer des molécules enrichies en énantiomères qui présentent une gamme d'activités biologiques, telles que le blocage α-adrénergique, les propriétés anti-gastriques et spasmolytiques . La synthèse implique des catalyseurs chiraux qui facilitent la production de ces composés avec une haute énantiosélectivité, ce qui est crucial pour leur efficacité dans les applications pharmaceutiques.

Catalyse

Dans le domaine de la catalyse, 2,3-Dihydro-1,4-benzodioxine joue le rôle de substrat dans les réactions de métathèse de fermeture de cycle. Ce processus est essentiel pour construire des architectures moléculaires complexes que l'on trouve dans les produits naturels et les produits pharmaceutiques. L'utilisation de catalyseurs nitro-Grela efficaces à des niveaux de ppm a été rapportée pour obtenir d'excellents résultats .

Recherche pharmaceutique

La recherche pharmaceutique a exploré l'utilisation de dérivés de 2,3-Dihydro-1,4-benzodioxine comme agents thérapeutiques potentiels. Ils ont été étudiés pour leurs effets inhibiteurs sur des enzymes telles que les cholinestérases et la lipooxygénase, qui sont des cibles pour le traitement de conditions telles que la maladie d'Alzheimer et l'inflammation .

Agents anticancéreux

Des dérivés de 2,3-Dihydro-1,4-benzodioxine ont été étudiés pour leurs propriétés anticancéreuses. Ces composés sont envisagés dans la conception de nouveaux agents chimiothérapeutiques en raison de leur capacité à interférer avec des voies spécifiques impliquées dans la prolifération des cellules cancéreuses .

Recherche agrochimique

En recherche agrochimique, ces dérivés sont examinés pour leur potentiel en tant qu'édulcorants artificiels, agents estrogéniques et antioxydants. Leurs diverses activités biologiques font d'eux des candidats appropriés pour le développement de nouveaux produits agrochimiques .

Applications antimicrobiennes et antifongiques

Les propriétés antimycotiques des dérivés de 2,3-Dihydro-1,4-benzodioxine font d'eux des produits précieux dans le développement de nouveaux agents antimicrobiens et antifongiques. Leur capacité à inhiber la sérotonine (5-HT 2C) est particulièrement pertinente dans ce contexte .

Troubles neurologiques

La recherche sur les troubles neurologiques a identifié des dérivés de 2,3-Dihydro-1,4-benzodioxine comme inhibiteurs potentiels des récepteurs de la sérotonine. Ces composés pourraient être utilisés dans le traitement de troubles tels que l'anxiété et la dépression .

Inhibiteurs sélectifs d'espèces

Les différences structurelles dans les sites de liaison enzymatique ont été exploitées en utilisant des dérivés de 2,3-Dihydro-1,4-benzodioxine pour concevoir des inhibiteurs sélectifs d'espèces. Ces inhibiteurs sont précieux dans le traitement de maladies telles que le paludisme, où la spécificité des enzymes du pathogène par rapport à celles de l'hôte est cruciale .

Mécanisme D'action

Target of Action

It’s worth noting that sulfonamides, a class of compounds to which this molecule belongs, are known to have a broad spectrum of targets, including bacterial enzymes and other cellular components .

Mode of Action

Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Biochemical Pathways

As a sulfonamide, it likely interferes with the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

It has been suggested that sulfonamides can inhibit bacterial growth, making them effective antibacterial agents .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of sulfonamides .

Analyse Biochimique

Biochemical Properties

2,3-Dihydro-1,4-benzodioxine-6-sulfonamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner . The nature of these interactions often involves binding to active sites of enzymes or receptors, thereby modulating their activity. This modulation can lead to either inhibition or activation of the biochemical pathways in which these enzymes or receptors are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways . Additionally, its interaction with cellular receptors can alter signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions often involve the inhibition or activation of enzymes. For instance, the compound can bind to the active site of an enzyme, preventing its normal substrate from binding and thereby inhibiting the enzyme’s activity . Alternatively, it can enhance the activity of certain enzymes by stabilizing their active conformation. These molecular interactions can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function. These effects are often dependent on the concentration and duration of exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways or improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may influence the activity of enzymes involved in glycolysis or the citric acid cycle . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of the compound within cells can influence its activity and effectiveness, as it may need to reach certain cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The precise localization of the compound can determine its specific effects on cellular functions.

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMPULWQGDEOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377852 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90222-81-4 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90222-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1303484.png)

![2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acid](/img/structure/B1303488.png)

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)